molecular formula C10H13N5O5 B1669630 Crotonoside CAS No. 1818-71-9

Crotonoside

Cat. No. B1669630
CAS RN: 1818-71-9
M. Wt: 283.24 g/mol
InChI Key: MIKUYHXYGGJMLM-UUOKFMHZSA-N
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Description

Crotonoside, also known as Isoguanosine, is a guanosine analog originally isolated from Croton tiglium . It has a molecular formula of C10H13N5O5 .


Molecular Structure Analysis

Crotonoside has a molecular weight of 283.241 Da and a mono-isotopic mass of 283.091675 Da . It has 4 defined stereocenters .


Physical And Chemical Properties Analysis

Crotonoside has a molecular formula of C10H13N5O5 and an average mass of 283.241 Da .

Scientific Research Applications

Alleviation of Collagen-Induced Arthritis

  • Scientific Field : Immunology .
  • Summary of Application : Crotonoside, a guanosine analog originally isolated from Croton tiglium, is reported to be a potent tyrosine kinase inhibitor with immunosuppressive effects on immune cells . It has been used to evaluate the anti-arthritic activity and explore its immunomodulatory properties in alleviating the severity of arthritic symptoms .
  • Methods of Application : The treatment of crotonoside was implemented on collagen-induced arthritic (CIA) DBA/1 mice and its underlying mechanisms towards pathogenic dendritic cells (DCs) were investigated .
  • Results or Outcomes : Crotonoside treatment remarkably improved clinical arthritic symptoms in this CIA mouse model as indicated by decreased pro-inflammatory cytokine production in the serum and suppressed expression of co-stimulatory molecules, CD40, CD80, and MHC class II, on CD11c + DCs from the CIA mouse spleens .

Treatment of Acute Myeloid Leukemia (AML)

  • Scientific Field : Oncology .
  • Methods of Application : Molecular docking simulations were carried out, and the treatment with crotonoside was found to reduce the expression of APOBEC3G . Crotonoside can inhibit the viability of different AML cells in vitro, arrest KG-1 and MV-4-11 cells in the S phase of the cell cycle and affect the expression of cycle-related proteins, and induce cell apoptosis .
  • Results or Outcomes : The expression of APOBEC3G was significantly upregulated in AML, and high expression of APOBEC3G was significantly associated with short overall survival (OS). APOBEC3G expression was especially increased in non-M3AML, and correlated with the unfavorable cytogenetic risks .

Inhibition of FLT3 Signaling in AML

  • Scientific Field : Oncology .
  • Summary of Application : Crotonoside has been found to significantly inhibit FMS-like tyrosine kinase 3 (FLT3) signaling in Acute Myeloid Leukemia (AML) cells .
  • Methods of Application : The study involved the treatment of AML cells with crotonoside and subsequent analysis of FLT3 signaling .
  • Results or Outcomes : The treatment resulted in cell cycle arrest in the G0/G1 phase and induced apoptosis. Interestingly, unlike the classic FLT3 inhibitor sunitinib, crotonoside was able to selectively suppress the expression of Histone Deacetylase 3 (HDAC3) and HDAC6 without altering the expression of other HDAC isoforms .

Inhibition of FLT3 Signaling in AML

  • Scientific Field : Oncology .
  • Summary of Application : Crotonoside has been found to significantly inhibit FMS-like tyrosine kinase 3 (FLT3) signaling in Acute Myeloid Leukemia (AML) cells .
  • Methods of Application : The study involved the treatment of AML cells with crotonoside and subsequent analysis of FLT3 signaling .
  • Results or Outcomes : The treatment resulted in cell cycle arrest in the G0/G1 phase and induced apoptosis. Interestingly, unlike the classic FLT3 inhibitor sunitinib, crotonoside was able to selectively suppress the expression of Histone Deacetylase 3 (HDAC3) and HDAC6 without altering the expression of other HDAC isoforms .

Treatment of Rheumatoid Arthritis (RA)

  • Scientific Field : Immunology .
  • Summary of Application : Crotonoside, originally designated as a chemotherapy agent for leukemia, has been repurposed to treat Rheumatoid Arthritis (RA) .
  • Methods of Application : The treatment of crotonoside was implemented on collagen-induced arthritic (CIA) DBA/1 mice .
  • Results or Outcomes : Crotonoside treatment remarkably improved clinical arthritic symptoms in this CIA mouse model as indicated by decreased pro-inflammatory cytokine production in the serum .

properties

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKUYHXYGGJMLM-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotonoside

CAS RN

1818-71-9
Record name Isoguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7FTE1Z1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
320
Citations
P Yan, L Zhang, C Peng, R Zhang - Xenobiotica, 2018 - Taylor & Francis
Crotonoside is a bioactive ingredient from Croton Herba with a strong antitumour activity. This study aimed to develop a highly sensitive and selective high-performance liquid …
Number of citations: 7 www.tandfonline.com
YZ Li, S Yu, PA Yan, DY Gong, FL Wu, Z He, YY Yuan… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Here, we report the characterization of crotonoside, a natural product extracted from … In vitro, crotonoside exhibited selective inhibition in AML cells. In vivo, crotonoside treatment at 70 …
Number of citations: 16 www.ncbi.nlm.nih.gov
C Ma, P Liu, S Cui, C Gao, X Tan, Z Liu, R Xu - Molecules, 2022 - mdpi.com
… crotonoside can bind well with APOBEC3G at the binding site. Therefore, we investigated the functions of crotonoside … We firstly evaluated the viability inhibitory activity of crotonoside on …
Number of citations: 2 www.mdpi.com
J Davoll - Journal of the American Chemical Society, 1951 - ACS Publications
… of crotonoside closely resembles that of 9-methylisoguanine, and that treatment of crotonoside with … thine, indicate that the point of attachment of the sugar in crotonoside is position 9. …
Number of citations: 100 pubs.acs.org
SC Lin, CC Lin, S Li, WY Lin, CW Lehman, NR Bracci… - Plants, 2020 - mdpi.com
… of crotonoside and explore its immunomodulatory properties in alleviating the severity of arthritic symptoms. To this end, we implemented the treatment of crotonoside … that crotonoside …
Number of citations: 5 www.mdpi.com
PL EWING, F SCHLENK, GA EMERSON - Journal of Pharmacology and …, 1949 - ASPET
Crotonoside (isoguanosine) has been shown to be much more active than adenosine in reducing the blood pressure in rabbits and cats, in decreasing the tone of isolated intestinal …
Number of citations: 29 jpet.aspetjournals.org
Z Liu, Y Jia, L Song, Y Tian, P Zhang, P Zhang, Z Cao… - Life sciences, 2020 - Elsevier
Aims Detect the antiarrhythmic effect of crotonoside (Cro). Main methods We used whole-cell patch-clamp techniques to detect the effects of Cro on action potentials (APs) and …
Number of citations: 2 www.sciencedirect.com
R Falconer, JM Gulland, LF Story - Journal of the Chemical Society …, 1939 - pubs.rsc.org
… rotations of crotonoside and guanosine on one hand and of deaminated crotonoside and xanthosine on the other. Comparisons of the ultra-violet absorption spectra of crotonoside (Fig. …
Number of citations: 2 pubs.rsc.org
JD Roberts, VC Chambers - Journal of the American Chemical …, 1951 - ACS Publications
… melting point as crotonoside at any given rate of heating; mixtures with crotonoside melted one … indistinguishable from those of crotonoside under similar conditions. On paper chromatog…
Number of citations: 67 pubs.acs.org
W Anqi, LI Yannan, ZUO Wenbo, T Yue… - Medicinal …, 2021 - search.ebscohost.com
Abstract Crotonoside is an important alkaloid component in … Studies have found that crotonoside can exert a variety of … the pharmacological effects and mechanisms of crotonoside. …
Number of citations: 2 search.ebscohost.com

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